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molecular formula C15H15BrClNO2S B8399217 4-(bromomethyl)-N-[2-(4-chlorophenyl)ethyl]benzene sulfonamide

4-(bromomethyl)-N-[2-(4-chlorophenyl)ethyl]benzene sulfonamide

Cat. No. B8399217
M. Wt: 388.7 g/mol
InChI Key: BDPICAAWIQVZAU-UHFFFAOYSA-N
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Patent
US08461329B2

Procedure details

To a solution of 2-(4-chlorophenyl)ethylamine (2.83 g) and triethylamine (1.46 ml) in tetrahydrofuran (50 ml), 4-(bromomethyl)benzenesulphonyl chloride (1.63 g) was added, and the mixed solution was stirred at room temperature for one hour. Ethyl acetate was added thereto, and the solution was washed with a saturated solution of ammonium chloride and then washed with water. The organic layer was dried over anhydrous magnesium sulfate, and evaporated under reduced pressure to remove the solvent. The resulting crude product was purified by column chromatography (neutral OH type silica gel, ethyl acetate/n-hexane=10 to 30%) to give 4-(bromomethyl)-N-[2-(4-chlorophenyl)ethyl]benzene sulfonamide (2.04 g) as a colorless solid.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][CH:3]=1.C(N(CC)CC)C.[Br:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1.C(OCC)(=O)C>O1CCCC1>[Br:18][CH2:19][C:20]1[CH:21]=[CH:22][C:23]([S:26]([NH:10][CH2:9][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:28])=[O:27])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.63 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixed solution was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with a saturated solution of ammonium chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by column chromatography (neutral OH type silica gel, ethyl acetate/n-hexane=10 to 30%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)NCCC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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